

PF-03654746: A Technical Overview for Researchers in ADHD and Tourette Syndrome

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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

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Abstract

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Tourette syndrome.[1][2] As an antagonist at the H3 receptor, a presynaptic autoreceptor and heteroreceptor, **PF-03654746** modulates the release of histamine and other key neurotransmitters implicated in the pathophysiology of these neuropsychiatric disorders. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **PF-03654746**, including its mechanism of action, pharmacokinetic properties, and the design of clinical trials. While the development of **PF-03654746** for these indications was discontinued without full disclosure of the results, this document consolidates the existing knowledge to inform future research in this area.

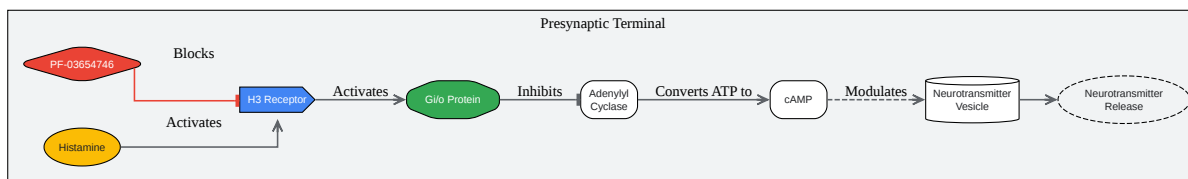
Core Concepts: Mechanism of Action

PF-03654746 functions as a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[3] Additionally, H3 receptors are located on non-histaminergic neurons as heteroreceptors, where they modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4]

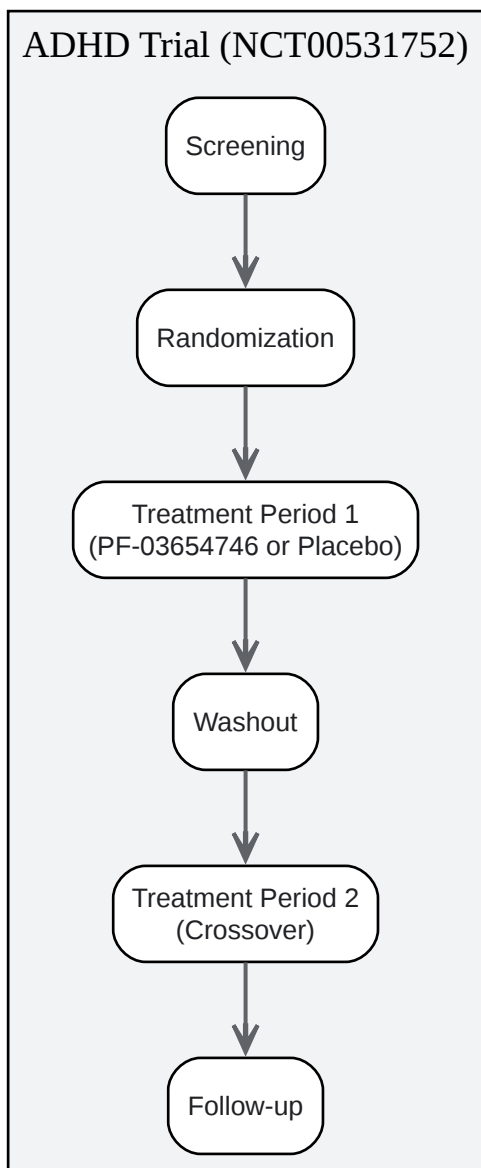
By blocking the inhibitory effect of presynaptic H3 receptors, **PF-03654746** is expected to increase the release of histamine and these other neurotransmitters in brain regions associated with attention, arousal, and motor control. This neurochemical modulation forms the basis of its therapeutic rationale for ADHD and Tourette syndrome.

Signaling Pathway

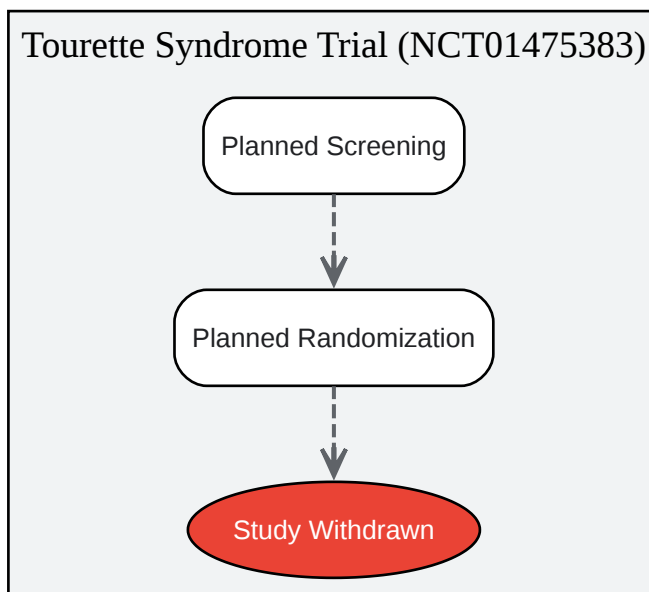
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gi/o pathway.[3] Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, **PF-03654746** blocks this signaling cascade, thereby disinhibiting the neuron and promoting neurotransmitter release.



ADHD Trial (NCT00531752)



Tourette Syndrome Trial (NCT01475383)



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References

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